REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:13])=[C:4]([CH:8]=[C:9]([F:12])[C:10]=1[F:11])[C:5]([OH:7])=[O:6].[N+:14]([O-])([OH:16])=[O:15]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([F:13])=[C:4]([C:8]([N+:14]([O-:16])=[O:15])=[C:9]([F:12])[C:10]=1[F:11])[C:5]([OH:7])=[O:6]
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Name
|
|
Quantity
|
42.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)O)C=C(C1F)F)F
|
Name
|
ice water
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stayed below 40° C
|
Type
|
EXTRACTION
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Details
|
The aqueous solution was extracted with ether
|
Type
|
WASH
|
Details
|
the ether extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)O)C(=C(C1F)F)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |